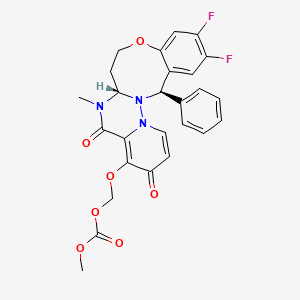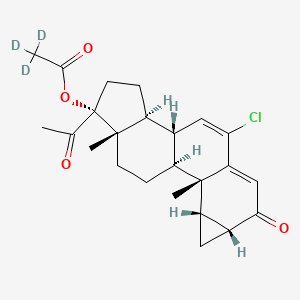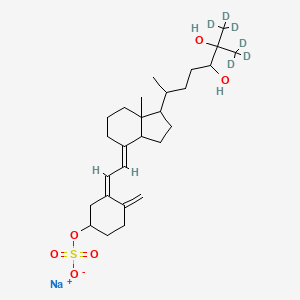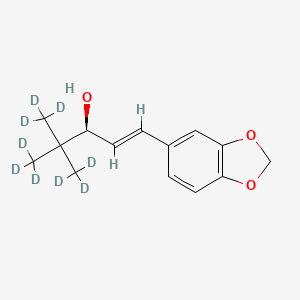
(S)-Stiripentol-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-Stiripentol-d9 is a deuterated analog of (S)-Stiripentol, a compound known for its anticonvulsant properties. The deuterium atoms in this compound replace the hydrogen atoms, which can lead to differences in metabolic stability and pharmacokinetics. This compound is of interest in pharmaceutical research due to its potential therapeutic applications and improved metabolic profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Stiripentol-d9 involves several steps, starting from commercially available starting materials. The key steps include the introduction of deuterium atoms and the formation of the chiral center. The reaction conditions typically involve the use of deuterated reagents and catalysts to ensure the incorporation of deuterium atoms at specific positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets pharmaceutical standards.
化学反応の分析
Types of Reactions
(S)-Stiripentol-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
科学的研究の応用
(S)-Stiripentol-d9 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the effects of deuterium substitution on chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its metabolic stability and interaction with enzymes.
Medicine: Explored for its anticonvulsant properties and potential use in the treatment of epilepsy and other neurological disorders.
Industry: Used in the development of new pharmaceuticals and as a tool in drug metabolism studies.
作用機序
The mechanism of action of (S)-Stiripentol-d9 involves its interaction with specific molecular targets and pathways. It is believed to enhance the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the brain. This leads to a reduction in neuronal excitability and seizure activity. The deuterium atoms may also contribute to its improved metabolic stability by reducing the rate of oxidative metabolism.
類似化合物との比較
Similar Compounds
(S)-Stiripentol: The non-deuterated analog with similar anticonvulsant properties.
Clobazam: Another anticonvulsant that enhances GABA activity.
Valproic Acid: A widely used anticonvulsant with a different mechanism of action.
Uniqueness
(S)-Stiripentol-d9 is unique due to the presence of deuterium atoms, which can lead to differences in metabolic stability and pharmacokinetics compared to its non-deuterated analog. This makes it a valuable tool in pharmaceutical research for studying the effects of deuterium substitution on drug metabolism and efficacy.
特性
分子式 |
C14H18O3 |
|---|---|
分子量 |
243.35 g/mol |
IUPAC名 |
(E,3S)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/t13-/m0/s1/i1D3,2D3,3D3 |
InChIキー |
IBLNKMRFIPWSOY-BYVHFHJDSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([C@H](/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
正規SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


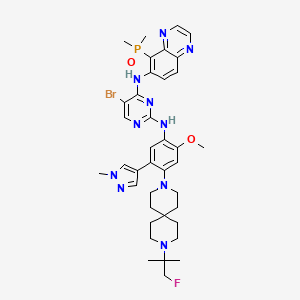
![(2~{S})-2-[[(2~{S})-1-[[(2~{S})-3-(4-hydroxyphenyl)-1-oxidanyl-1-oxidanylidene-propan-2-yl]amino]-1-oxidanylidene-hexan-2-yl]amino]-4-phenyl-butanoic acid](/img/structure/B12419965.png)


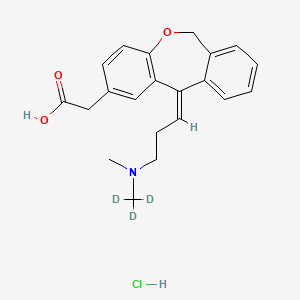
![(2S,3S,4S,5R,6S)-6-[4-[(2S)-2-amino-2-carboxyethyl]-2-(trideuteriomethoxy)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12420000.png)

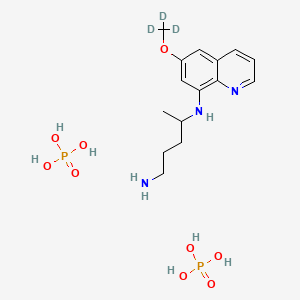
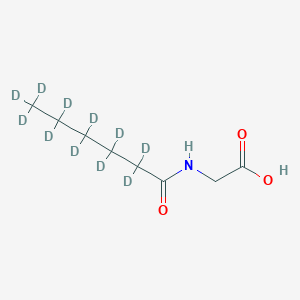

![[(2R)-2-hydroxy-3-(12,12,13,13-tetradeuteriodocosanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12420024.png)
